A Technical Guide to 3-Bromo-1-methylpyrrolidine (CAS: 10603-45-9) for Research and Drug Development
A Technical Guide to 3-Bromo-1-methylpyrrolidine (CAS: 10603-45-9) for Research and Drug Development
Abstract
This document provides a comprehensive technical overview of 3-Bromo-1-methylpyrrolidine, CAS number 10603-45-9. It is a key chemical intermediate whose pyrrolidine scaffold is of significant interest in medicinal chemistry and drug discovery. This guide consolidates essential data on its physicochemical properties, spectroscopic profile, synthesis protocols, and applications. Detailed safety and handling procedures are also included. The information is tailored for researchers, chemists, and professionals in the field of drug development, with a focus on structured data presentation and procedural clarity.
Introduction
The five-membered pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its three-dimensional structure which allows for effective exploration of pharmacophore space.[1] Compounds containing this saturated heterocycle are prominent in a wide range of biologically active molecules, including anticancer, antibacterial, and central nervous system (CNS) agents.[1]
3-Bromo-1-methylpyrrolidine serves as a versatile building block or intermediate in the synthesis of these complex molecules.[] The presence of a bromine atom at the 3-position provides a reactive site, typically acting as a leaving group in nucleophilic substitution reactions. This allows for the strategic introduction of diverse functional groups, enabling the generation of extensive chemical libraries for hit-to-lead and lead optimization campaigns in the drug discovery process.
Physicochemical Properties
The key physical and chemical properties of 3-Bromo-1-methylpyrrolidine are summarized below. The data indicates it is a relatively stable, yet reactive, liquid under standard laboratory conditions.
| Property | Value | References |
| Appearance | Yellow to brown liquid | [3][4][5] |
| Molecular Formula | C₅H₁₀BrN | [3][4][5][6] |
| Molecular Weight | 164.04 g/mol | [4][6][7] |
| Boiling Point | 153-159 °C | [4][7] |
| Density | 1.361 g/mL at 25 °C | [4][7] |
| Refractive Index (n20/D) | 1.491 | [4][7] |
| Flash Point | 54 °C (129.9 °F) | [4][7] |
| pKa (Predicted) | 8.53 ± 0.40 | [3][4] |
| Purity | Typically ≥97% | [5][7] |
| Storage Conditions | Store at 2-8°C, moisture sensitive, under inert gas | [3][4][7] |
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are associated with 3-Bromo-1-methylpyrrolidine.
| Identifier | Value | References |
| CAS Number | 10603-45-9 | [3][4][5] |
| IUPAC Name | 3-bromo-1-methylpyrrolidine | [5] |
| Synonyms | Pyrrolidine, 3-bromo-1-methyl- | [4][5] |
| InChI Key | ZHUYTHOKJZSZQJ-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CN1CCC(C1)Br | [3][5] |
| MDL Number | MFCD12755877 | [5][7] |
Spectroscopic and Analytical Profile
Spectroscopic analysis is critical for structure confirmation and purity assessment.
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Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (singlet), and complex multiplets for the pyrrolidine ring protons. The proton at the bromine-bearing carbon (C3) would be shifted downfield. Spectral data is available in public databases for comparison.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations from the methyl and methylene groups, typically in the 2700-3000 cm⁻¹ region.[9] A C-Br stretch is also expected at lower wavenumbers (typically 500-600 cm⁻¹).
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Mass Spectrometry (MS): A key feature in the mass spectrum is the isotopic pattern of bromine. The molecular ion will appear as two peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10] This provides a definitive confirmation of the presence of one bromine atom in the molecule.
Synthesis and Purification
3-Bromo-1-methylpyrrolidine can be synthesized from commercially available precursors. A common method involves the bromination of a corresponding alcohol.
Experimental Protocol: Synthesis from 1-methyl-3-pyrrolidinol
The following protocol is adapted from patent literature, which describes a straightforward nucleophilic substitution reaction.[11]
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Reaction Setup: Charge a reaction vessel with 1-methyl-3-pyrrolidinol and hydrobromic acid.
-
Heating: Heat the reaction mixture to facilitate the substitution of the hydroxyl group with bromide. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture. Carefully add a 25% potassium hydroxide (KOH) solution to neutralize the excess acid until the pH is >8.[11]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether.[11]
-
Washing & Drying: Combine the organic phases. An optional wash with 1N hydrochloric acid can be performed, followed by re-basification and re-extraction to further purify the amine. Dry the final combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Caption: Workflow for the synthesis of 3-Bromo-1-methylpyrrolidine.
Applications in Drug Development
As a functionalized intermediate, 3-Bromo-1-methylpyrrolidine is not typically an active pharmaceutical ingredient (API) itself but is crucial for creating them.
Role as a Versatile Intermediate
The primary utility of this compound lies in the reactivity of the C-Br bond. The bromide ion is an excellent leaving group, making the 3-position of the pyrrolidine ring susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the construction of novel and diverse molecular architectures.
Caption: General reaction scheme using 3-Bromo-1-methylpyrrolidine.
Use in Lead Generation and Optimization
In the drug discovery pipeline, intermediates are fundamental. After identifying a "hit" compound, chemists synthesize hundreds or thousands of analogs to improve properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). 3-Bromo-1-methylpyrrolidine provides a reliable scaffold to quickly generate these analogs by varying the nucleophile attached at the 3-position.
Caption: Role of intermediates in the drug discovery workflow.
Safety and Handling
3-Bromo-1-methylpyrrolidine is a hazardous chemical that requires strict safety protocols. It is flammable and corrosive.[7][12]
| Hazard Information | Details | References |
| Signal Word | Danger | [7] |
| Pictograms | 🔥 (Flammable), corrosive.png (Corrosive) | |
| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [7][12] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P280: Wear protective gloves/clothing/eye protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [6][12] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.[13]
-
Use personal protective equipment (PPE), including safety goggles with side shields, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
-
Keep away from ignition sources and incompatible materials such as strong oxidizing agents and strong acids.[13]
Conclusion
3-Bromo-1-methylpyrrolidine (CAS 10603-45-9) is a valuable and highly functionalized chemical intermediate. Its defined physicochemical properties, combined with the reactivity of the carbon-bromine bond, make it an essential tool for medicinal chemists. By enabling the rapid and efficient synthesis of diverse pyrrolidine-based derivatives, it plays a critical role in the exploration of structure-activity relationships and the broader drug discovery and development process. Adherence to strict safety protocols is mandatory when handling this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-BroMo-1-Methyl-pyrrolidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3-Bromo-1-methylpyrrolidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. 3-Bromo-1-methylpyrrolidine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-BroMo-1-Methyl-pyrrolidine(10603-45-9) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. lehigh.edu [lehigh.edu]
- 11. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
